8-Bromo-2,4-dichloro-5-methylquinazoline
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Overview
Description
8-Bromo-2,4-dichloro-5-methylquinazoline is a quinazoline derivative with the molecular formula C9H5BrCl2N2. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to the quinazoline core. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,4-dichloro-5-methylquinazoline typically involves the bromination and chlorination of a quinazoline precursor. One common method includes the reaction of 5-methylquinazoline with bromine and chlorine under controlled conditions to introduce the respective halogen atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation reactions, purification steps, and quality control measures to ensure the desired purity and yield. The specific conditions, such as temperature, solvent, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2,4-dichloro-5-methylquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the halogen atoms .
Scientific Research Applications
8-Bromo-2,4-dichloro-5-methylquinazoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 8-Bromo-2,4-dichloro-5-methylquinazoline involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
- 8-Bromo-2,4-dichloroquinazoline
- 2,4-Dichloro-5-methylquinazoline
- 8-Bromo-5-methylquinazoline
Comparison: Compared to similar compounds, 8-Bromo-2,4-dichloro-5-methylquinazoline is unique due to the specific combination of bromine, chlorine, and methyl groups attached to the quinazoline core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H5BrCl2N2 |
---|---|
Molecular Weight |
291.96 g/mol |
IUPAC Name |
8-bromo-2,4-dichloro-5-methylquinazoline |
InChI |
InChI=1S/C9H5BrCl2N2/c1-4-2-3-5(10)7-6(4)8(11)14-9(12)13-7/h2-3H,1H3 |
InChI Key |
AGZFRPZXCUDYRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
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